3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-2-17-13(19)12-10(3-8-21-12)15-14(17)22-9-11(18)16-4-6-20-7-5-16/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYSZIFCXPKDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with suitable nitrogen-containing compounds under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions. This step often requires the use of morpholine and suitable electrophilic reagents.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated via thiolation reactions, where sulfur-containing reagents are used to introduce the desired functional group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Morpholine, thiols, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Overview
The compound 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its scientific research applications, highlighting its biological activities, mechanisms of action, and potential therapeutic uses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent by interacting with multiple cellular pathways involved in tumor growth and proliferation. Its efficacy is attributed to the inhibition of key signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cancer cell survival and proliferation .
- Studies have demonstrated that similar heterocyclic compounds can inhibit tumor cell division by targeting specific receptors and enzymes associated with cancer progression .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Treatment :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Differences and Implications
Substitution at 3-Position: Ethyl (target): Balances lipophilicity and metabolic stability. Phenyl : Increases lipophilicity but may reduce solubility.
Sulfanyl Chain Modifications: Morpholin-4-yl (target): Enhances water solubility due to the oxygen atom in the morpholine ring. 4-Fluorophenyl : Fluorine’s electronegativity may improve membrane permeability and metabolic resistance. Pyrrolidin-1-yl : Lacks morpholine’s oxygen, reducing polarity but increasing flexibility. Thiazolidinone-morpholine hybrid : Combines rigid thiazolidinone with morpholine, likely affecting target selectivity.
Core Ring System: Thieno[3,2-d]pyrimidin-4-one (target) vs. pyrimido[5,4-b]indol-4-one : The latter’s larger aromatic system may enhance π-π stacking interactions.
Research Findings and Pharmacological Insights
- Analgesic Activity: Schiff base derivatives of thieno-pyrimidinones (e.g., 3-amino-2,7,9-trimethylpyrido-thieno[3,2-d]pyrimidin-4-one) exhibit significant analgesic effects without gastric side effects at 200 mg/kg doses . While the target compound lacks a Schiff base moiety, its morpholine side chain may similarly modulate pain pathways.
- Kinase Inhibition: Morpholine-containing thieno-pyrimidinones (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives) are frequently reported as kinase inhibitors in patent literature . The target compound’s ethyl group may fine-tune steric interactions with kinase ATP-binding pockets.
- Metabolic Stability: Fluorinated analogs (e.g., ) demonstrate prolonged half-lives in preclinical studies, suggesting that the target compound’s non-fluorinated chain might require structural optimization for in vivo efficacy.
Biological Activity
The compound 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The general synthetic pathway for this compound includes the following steps:
- Formation of the Thieno-Pyrimidine Core : The initial step involves constructing the thieno-pyrimidine scaffold through cyclization reactions involving thiophene and pyrimidine precursors.
- Introduction of Functional Groups : The morpholine moiety and sulfanyl group are introduced in subsequent steps, often through nucleophilic substitution reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study involving 60 human tumor cell lines demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited potent growth inhibition. Notably, some derivatives showed better activity than the standard chemotherapeutic agent 5-fluorouracil with TGI (total growth inhibition) values as low as 16.2 µM for the most active compounds .
The mechanism of action for these compounds often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cancer cells. The binding affinity of these compounds to DHFR has been compared to that of methotrexate, with some derivatives exhibiting superior inhibitory potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Ethyl Group at Position 3 | Increases lipophilicity and enhances passive diffusion across cell membranes |
| Morpholine Moiety | Contributes to binding affinity with biological targets |
| Sulfanyl Group | May enhance interaction with thiol-containing enzymes |
These modifications can lead to significant differences in cytotoxicity against various cancer cell lines .
Case Study 1: Anticancer Screening
In a study published in 2022, a series of thieno[2,3-d]pyrimidine derivatives were screened for their anticancer activity against breast cancer cells (MDA-MB-231). The most potent compound exhibited an IC50 value of 27.6 µM, indicating strong cytotoxic effects .
Case Study 2: In Silico Drug Design
In silico studies have been conducted to model the interactions between thieno[3,2-d]pyrimidine derivatives and DHFR. These studies help predict the binding affinities based on molecular docking simulations, providing insights into potential modifications that could enhance efficacy .
Q & A
Q. Why do computational predictions of solubility conflict with experimental measurements?
- Resolution :
- Force field calibration : Refine COSMO-RS parameters using experimental logS data for thieno-pyrimidines .
- Polymorph screening : Identify crystalline forms (e.g., via PXRD) that alter solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
